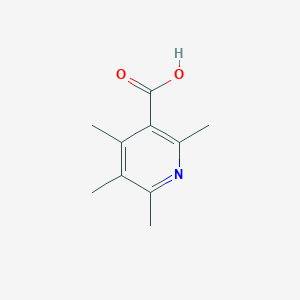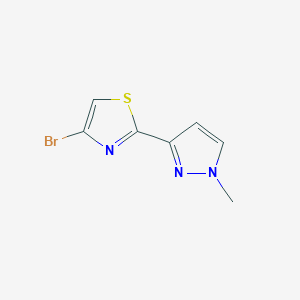
4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole typically involves the bromination of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving thiazole and pyrazole derivatives.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: This compound shares the pyrazole ring but lacks the thiazole moiety.
2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole: This compound lacks the bromine atom but retains the core structure.
Propriétés
Formule moléculaire |
C7H6BrN3S |
|---|---|
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
4-bromo-2-(1-methylpyrazol-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H6BrN3S/c1-11-3-2-5(10-11)7-9-6(8)4-12-7/h2-4H,1H3 |
Clé InChI |
QZHPJNBECFCYSU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C2=NC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)


![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
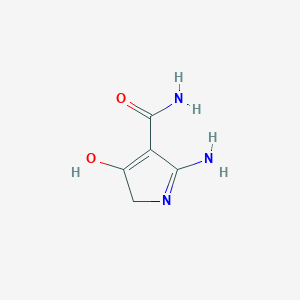
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
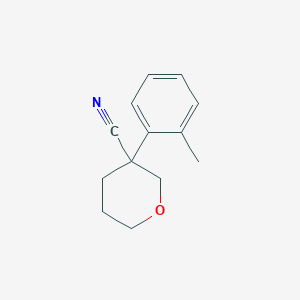
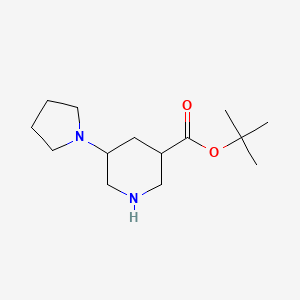
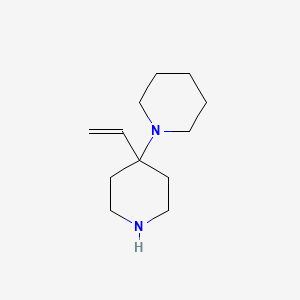
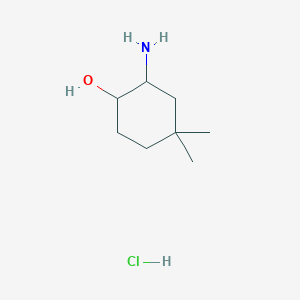
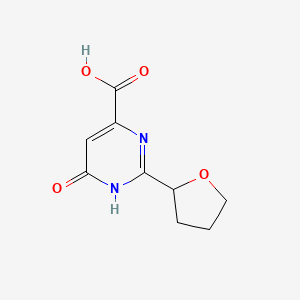
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)

